molecular formula C19H14ClF3N6 B214849 1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole

1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole

Cat. No. B214849
M. Wt: 418.8 g/mol
InChI Key: IONRTTVGXOYQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetrazole, also known as CPTT, is a synthetic compound that has been extensively studied for its pharmacological properties. It belongs to the class of tetrazole derivatives and has been investigated for its potential use in various therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole is not yet fully understood. However, it has been suggested that 1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole may also modulate the activity of various signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole has been shown to have significant biochemical and physiological effects. It has been found to reduce the production of various inflammatory mediators, including prostaglandins and cytokines. 1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole has also been shown to reduce pain and fever in animal models. In addition, 1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole is its potential as a therapeutic agent for various inflammatory and cancer-related conditions. However, there are also some limitations to the use of 1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole in lab experiments. For example, the exact mechanism of action of 1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole is not yet fully understood, which may limit its use in certain experimental settings. In addition, the synthesis of 1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole can be challenging, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole. One area of interest is the development of more efficient and cost-effective synthesis methods for 1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole. In addition, further studies are needed to elucidate the exact mechanism of action of 1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole and to identify its molecular targets. Finally, there is a need for more preclinical and clinical studies to evaluate the potential therapeutic applications of 1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole in various inflammatory and cancer-related conditions.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole is a synthetic compound that has been extensively studied for its pharmacological properties. It has shown potential as a therapeutic agent for various inflammatory and cancer-related conditions. Further research is needed to fully understand the mechanism of action of 1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole and to evaluate its potential as a therapeutic agent in clinical settings.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole involves the reaction of 4-chlorophenylhydrazine with 1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in the presence of ammonium acetate and acetic acid. This reaction results in the formation of the tetrazole ring, which is a key structural feature of 1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole.

Scientific Research Applications

1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole has been extensively studied for its potential use in various therapeutic applications. It has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. 1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole has also been shown to have potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells.

properties

Product Name

1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole

Molecular Formula

C19H14ClF3N6

Molecular Weight

418.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)pyrazol-4-yl]tetrazole

InChI

InChI=1S/C19H14ClF3N6/c1-11-3-8-16(12(2)9-11)29-17(19(21,22)23)15(10-24-29)18-25-26-27-28(18)14-6-4-13(20)5-7-14/h3-10H,1-2H3

InChI Key

IONRTTVGXOYQLE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C(=C(C=N2)C3=NN=NN3C4=CC=C(C=C4)Cl)C(F)(F)F)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C=N2)C3=NN=NN3C4=CC=C(C=C4)Cl)C(F)(F)F)C

Origin of Product

United States

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